![molecular formula C14H10N4O4S2 B2813174 N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 886913-06-0](/img/structure/B2813174.png)
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods.
Scientific Research Applications
Antitubercular Activity
1,3,4-Oxadiazole derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium. Studies have shown that modifications of the isoniazid structure, incorporating 1,3,4-oxadiazole, exhibit significant antitubercular activities, suggesting potential applications in designing new leads for anti-TB compounds (Asif, 2014).
Drug Development Significance
The oxadiazole core, particularly 1,3,4-oxadiazole, is highlighted for its wide-ranging pharmacological properties. It serves as a structural subunit in numerous compounds, demonstrating its versatility and significance in the development of new drug candidates for treating various diseases. This core is recognized for its efficacy in pharmacological agents, underlining its potential in new therapeutic strategies (Rana, Salahuddin, & Sahu, 2020).
Broad Biological Activities
Research on oxadiazole derivatives, including 1,3,4-oxadiazole, has unveiled a broad spectrum of biological activities. These compounds exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The diversity in biological activities of oxadiazole derivatives makes them a focal point for the rational design of new pharmacologically active compounds (Wang et al., 2022).
Material Science Applications
Apart from pharmacological applications, 1,3,4-oxadiazole derivatives find uses in material science, such as in the development of polymers and luminescence materials. Their unique chemical properties enable applications beyond biological activities, including in electronics and as corrosion inhibitors, demonstrating the versatility of the 1,3,4-oxadiazole core in various scientific research fields (Verma et al., 2019).
properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-9-4-2-3-8(7-9)13-16-17-14(22-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUXHGCASYHBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
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